molecular formula C23H29N3O4S B2484884 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide CAS No. 392321-32-3

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide

Cat. No. B2484884
CAS RN: 392321-32-3
M. Wt: 443.56
InChI Key: KHNRUQJFIIXFQD-UHFFFAOYSA-N
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Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide” is a complex organic compound that contains an adamantyl group . The adamantyl group is a polycyclic cage molecule with high symmetry and remarkable properties . It is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .


Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, 1-adamantyl-3-pyridyl-prop-2-en-1-one reacts with substituted phenylhydrazine to form trisubstituted 4,5-dihydropyrazoles .


Molecular Structure Analysis

The molecular structure of adamantane derivatives can be analyzed using various spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies . The density functional theoretical computations can be performed to derive the optimized geometry, vibrational wavenumbers with FT-IR intensity, HOMO–LUMO energies, and several thermodynamic properties in the ground state .


Chemical Reactions Analysis

Adamantane derivatives undergo a variety of chemical reactions. For example, the reaction of 1-adamantyl-3-pyridyl-prop-2-en-1-one with substituted phenylhydrazine results in the formation of trisubstituted 4,5-dihydropyrazoles . Also, the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides .


Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are members of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice .

Future Directions

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-26(20(27)16-8-17(28-2)19(30-4)18(9-16)29-3)22-25-24-21(31-22)23-10-13-5-14(11-23)7-15(6-13)12-23/h8-9,13-15H,5-7,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNRUQJFIIXFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide

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